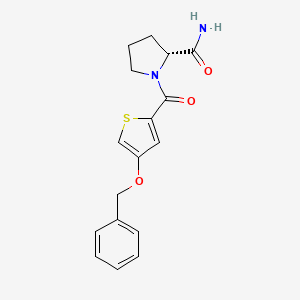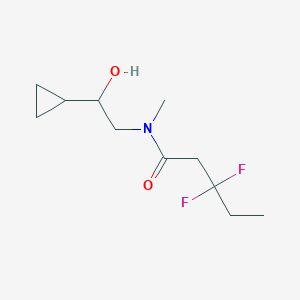
(2R)-1-(4-phenylmethoxythiophene-2-carbonyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-(4-phenylmethoxythiophene-2-carbonyl)pyrrolidine-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPTC, and it is a member of the pyrrolidine family of compounds. The purpose of
作用機序
The mechanism of action of (2R)-1-(4-phenylmethoxythiophene-2-carbonyl)pyrrolidine-2-carboxamide is not completely understood, but it is believed to involve the modulation of protein-protein interactions and the regulation of protein synthesis. PPTC has been shown to enhance the activity of the protein phosphatase PP2A, which is involved in the regulation of synaptic plasticity and cell survival. PPTC has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application and target protein. In neuroscience, PPTC has been shown to enhance synaptic plasticity and improve cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. In cancer research, PPTC has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In drug discovery, PPTC has been used as a lead compound for the development of new drugs that target specific proteins in the body.
実験室実験の利点と制限
The advantages of (2R)-1-(4-phenylmethoxythiophene-2-carbonyl)pyrrolidine-2-carboxamide for lab experiments include its high potency, selectivity, and stability. PPTC is also relatively easy to synthesize and purify, which makes it a useful tool for studying protein-protein interactions and signaling pathways. The limitations of PPTC for lab experiments include its potential toxicity and off-target effects, which can complicate the interpretation of results. PPTC is also relatively expensive compared to other compounds, which can limit its accessibility for some researchers.
将来の方向性
There are several future directions for the study of (2R)-1-(4-phenylmethoxythiophene-2-carbonyl)pyrrolidine-2-carboxamide. One direction is the development of new analogs and derivatives of PPTC that have improved potency, selectivity, and pharmacokinetic properties. Another direction is the investigation of the molecular mechanisms underlying the effects of PPTC on protein-protein interactions and signaling pathways. This could lead to the identification of new drug targets and the development of new therapies for a variety of diseases. Finally, the clinical evaluation of PPTC and its analogs in human subjects could provide valuable insights into their safety and efficacy for the treatment of various diseases.
合成法
The synthesis of (2R)-1-(4-phenylmethoxythiophene-2-carbonyl)pyrrolidine-2-carboxamide involves the reaction of 4-phenylmethoxythiophene-2-carboxylic acid with N-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction is carried out in a solvent such as dichloromethane, and the product is purified by column chromatography.
科学的研究の応用
(2R)-1-(4-phenylmethoxythiophene-2-carbonyl)pyrrolidine-2-carboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, PPTC has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism. In cancer research, PPTC has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is involved in cell proliferation and survival. In drug discovery, PPTC has been used as a lead compound for the development of new drugs that target specific proteins in the body.
特性
IUPAC Name |
(2R)-1-(4-phenylmethoxythiophene-2-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c18-16(20)14-7-4-8-19(14)17(21)15-9-13(11-23-15)22-10-12-5-2-1-3-6-12/h1-3,5-6,9,11,14H,4,7-8,10H2,(H2,18,20)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOYNRLSMQNWKB-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CS2)OCC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)C2=CC(=CS2)OCC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-hydroxy-1-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetyl]piperidin-3-yl]-N-methylacetamide](/img/structure/B7358781.png)
![N-[2-(4-chloro-3-methylphenyl)ethyl]-2-(ethylamino)-1,3-thiazole-4-carboxamide](/img/structure/B7358788.png)
![[2-Fluoro-5-(trifluoromethyl)phenyl]-[2-methyl-2-(2-methylpropyl)pyrrolidin-1-yl]methanone](/img/structure/B7358789.png)
![[4-(2,2,2-Trifluoroethyl)morpholin-3-yl]-[4-(2,4,4-trimethylpentan-2-yl)piperazin-1-yl]methanone](/img/structure/B7358794.png)

![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-[(3-nitrophenyl)carbamoylamino]acetamide](/img/structure/B7358813.png)

![5-Iodo-2-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]pyridazin-3-one](/img/structure/B7358817.png)
![2-[(2-cyclohexylacetyl)amino]-N-(2-methyl-3-oxo-1,4-dihydroisoquinolin-4-yl)propanamide](/img/structure/B7358818.png)

![3-[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B7358837.png)
![N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide](/img/structure/B7358838.png)
![N-[(3R)-1-(3,5-difluoropyridine-2-carbonyl)piperidin-3-yl]-3,5-difluoropyridine-2-carboxamide](/img/structure/B7358855.png)
![ethyl 5-[(2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carbonyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7358861.png)